N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Overview
Description
“N,N’-Bis(5-hydroxysalicylidene)ethylenediamine” is a chemical compound with the molecular formula C16H16N2O4 . It is a member of the Salen group of compounds .
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 8 double bonds, 2 six-membered rings, 2 ketones (aliphatic), 2 secondary amines (aliphatic), and 2 hydroxyl groups .Physical and Chemical Properties Analysis
“N,N’-Bis(5-hydroxysalicylidene)ethylenediamine” is a solid at 20 degrees Celsius . It has a molecular weight of 300.31 g/mol . The compound has a density of 1.559 g/cm3, a boiling point of 481.8ºC at 760mmHg, and a melting point of 125-127ºC .Scientific Research Applications
Catalytic and Material Science Applications
Oxidation and Free Radical Production : Copper complexes of bis(hydroxysalicylidene)ethylenediamine have been synthesized to study their ability to facilitate the spontaneous formation of oxidizing Cu^III species and produce oxygen-based free radicals, with potential applications in DNA cleavage without activating agents (Lamour et al., 1999).
Corrosion Inhibition : Schiff bases, including N,N'-Bis(salicylidene)-1,2-ethylenediamine, have shown effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solution, revealing the importance of functional groups on the benzene ring for inhibitor performance and suggesting potential applications in materials protection (Bayol et al., 2008).
Biomedical Applications
- Cancer Cell Cytotoxicity : Derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have been studied for their in vitro cytotoxic activity against human lung, breast, and prostate cancer cell lines. Compounds showed concentration-dependent cytotoxic activity, indicating their potential as novel therapeutic agents (Musa et al., 2014).
Environmental and Analytical Chemistry
Metal Complexation and Catalysis : The synthesis of highly soluble yttrium–salen complexes and studies on their structure and potential catalytic applications illustrate the versatility of salen complexes in synthetic chemistry and materials science (Runte et al., 1996).
Flame Retardancy in Polymers : Salen-based Schiff bases have been introduced as non-phosphorus and non-halogen flame retardants in thermoplastic polyurethane (TPU), demonstrating significant improvement in the material's flammability without the need for synergists. The mechanism of action involves char formation and cross-linking, contributing to enhanced flame retardancy (Naik et al., 2015).
Mechanism of Action
Target of Action
N,N’-Bis(5-hydroxysalicylidene)ethylenediamine, also known as N,N-BIS(2,5-DIHYDROXYBENZYLIDENE)ETHYLENEDIAMINE, is primarily targeted towards thermoplastic polyurethane (TPU) as a flame retardant . The compound is a member of the Salen group and has been introduced as a non-phosphorus and non-halogen flame retardant .
Mode of Action
The mode of action of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine involves its interaction with TPU to significantly improve the inherent flammability of TPU without a synergist . The compound operates in an intriguing way to fire retard the material .
Biochemical Pathways
The biochemical pathways affected by N,N’-Bis(5-hydroxysalicylidene)ethylenediamine involve the decoding of intrinsic cross-linking ability of the key building block of the additive, resorcinol, via structural transformation over a range of temperature . This results in the methylene bridged phenolic resin type material having high temperature stability .
Pharmacokinetics
It is known that the compound has a melting point of 250 °c , indicating its stability at high temperatures.
Result of Action
The result of the action of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is the formation of a methylene bridged phenolic resin type material having high temperature stability . The process interferes with TPU unzipping process, delaying its thermal degradation and favoring extensive cross-linking promoting char formation with insulative properties .
Action Environment
The action environment of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is primarily in a condensed phase . Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. The compound’s flame retardant properties are most effective at high temperatures, where it can prevent the thermal degradation of TPU .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N’-Bis(5-hydroxysalicylidene)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This property makes it an effective ligand in coordination chemistry. The compound interacts with various enzymes, proteins, and other biomolecules, forming complexes that can influence their activity. For instance, it has been shown to interact with metalloenzymes, altering their catalytic properties and potentially inhibiting or enhancing their activity .
Cellular Effects
The effects of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . Additionally, it has been observed to affect the proliferation and apoptosis of various cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, N,N’-Bis(5-hydroxysalicylidene)ethylenediamine exerts its effects through several mechanisms. It binds to metal ions, forming complexes that can interact with biomolecules such as DNA, proteins, and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific context . The compound’s ability to chelate metal ions also plays a crucial role in its biochemical activity, as it can sequester essential metals from enzymes, thereby inhibiting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression . These findings underscore the importance of considering temporal factors when using this compound in research .
Dosage Effects in Animal Models
The effects of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, it can induce toxic effects, including oxidative damage, inflammation, and apoptosis . These dose-dependent effects highlight the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is involved in several metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, its ability to chelate metal ions can affect the availability of these ions for other metabolic reactions, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties .
Subcellular Localization
The subcellular localization of N,N’-Bis(5-hydroxysalicylidene)ethylenediamine is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA, proteins, and enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the compound’s biochemical activity and therapeutic potential .
Properties
IUPAC Name |
2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22/h1-4,7-10,19-22H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVXRKRRCLZZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124061-43-4 | |
Record name | N,N'-Bis(5-hydroxysalicylidene)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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